(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
Overview
Description
The compound (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
is an organic compound. It is a derivative of pyridine and contains a tert-butyldimethylsilyloxy group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butyldimethylsilyl chloride (TBDMSCl), a common silylating agent used in organic synthesis . This compound reacts with alcohols to form tert-butyldimethylsilyl ethers .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group in the compound can react with various reagents. For instance, it can react with alcohols in the presence of a base to form silyl ethers .
Scientific Research Applications
Hydrogen Bonding in Binary Mixtures
Research on binary mixtures containing pyridine and its derivatives, such as methanol and tert-butanol, highlights the significance of hydrogen bonding in these systems. Enthalpies of solution and dissolution processes provide insights into the interactions between components, useful in understanding the behavior of complex chemical systems including those related to the compound of interest (Marczak, Heintz, & Bucek, 2004).
Enantioselective Carbonyl Allylation
The enantioselective carbonyl allylation of furan methanols demonstrates the utility of specific catalysts in achieving high selectivity and yield for the synthesis of optically enriched products. This method's application in synthesizing complex organic molecules can be relevant for the study and application of the target compound (Bechem, Patman, Hashmi, & Krische, 2010).
Heterocyclisation to Form Substituted Furans
The catalytic heterocyclisation of protected γ-hydroxy-α,β-unsaturated ketones to form substituted furans underlines the potential for synthesizing furan-based structures, which could relate to the structural motifs within the target compound. This process proceeds via in situ deprotection followed by catalytic dehydrative heterocyclisation, presenting a method for constructing furan rings, a key feature in the target molecule (Babcock, Rahman, & Taylor, 2022).
Synthesis and Reactivity of Furan Derivatives
Studies on the synthesis and reactivity of furan derivatives, including the catalytic hydrogenation and functionalization of such structures, provide valuable insights into methodologies that could be applied to modify or synthesize the target compound. These studies explore the conditions and catalysts effective for transforming furan derivatives into functionalized products (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).
Methanol as a Reactant in Organic Synthesis
The use of methanol in organic synthesis, including its role as a H-transfer agent for the reduction of carbonyl compounds, illustrates the versatility of methanol in facilitating various chemical transformations. This research could provide a foundation for understanding how methanol might interact or be used in reactions involving the target compound (Pasini, Lolli, Albonetti, Cavani, & Mella, 2014).
Future Directions
Properties
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(9-17)8-16-13/h6-8,17H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABMDYUQZRCJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674099 | |
Record name | [2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-61-8 | |
Record name | [2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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